Lipophilicity and Molecular Weight Advantage
The target compound (C16H25NO, MW 247.38) carries the largest substituent among the commercially available 4-substituted 7-oxabicyclo[4.1.0]heptane pyrrole series. The molecular weight is 12.8% greater than the 4-isopropyl analog (C14H21NO, MW 219.33) , 29.3% greater than the 4-methyl analog (C12H17NO, MW 191.27) , and 39.6% greater than the unsubstituted analog (C11H15NO, MW 177.24) . Based on the Hansch-Leo fragment constant system, the π value for a tert-pentyl group is approximately +2.5, compared to +1.3 for isopropyl, +0.5 for methyl, and 0.0 for hydrogen, yielding a predicted clogP increase of ≈1.2 log units relative to the isopropyl analog and ≈2.0 log units relative to the unsubstituted analog [1]. This difference is quantitatively sufficient to shift the compound from a moderately lipophilic to a highly lipophilic regime, affecting partitioning in octanol/water systems and passive membrane permeability.
| Evidence Dimension | Molecular weight (g/mol) and predicted logP (clogP) |
|---|---|
| Target Compound Data | MW = 247.38; π(tert-pentyl) ≈ +2.5 |
| Comparator Or Baseline | Isopropyl: MW = 219.33, π ≈ +1.3; Methyl: MW = 191.27, π ≈ +0.5; Unsubstituted: MW = 177.24, π ≈ 0.0 |
| Quantified Difference | ΔMW = +28.05 g/mol vs. isopropyl (+12.8%); ΔclogP ≈ +1.2 vs. isopropyl, +2.0 vs. unsubstituted |
| Conditions | Fragment constant calculation (Hansch-Leo method); no experimental logP available for any analog in this series. |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology, the tert-pentyl analog provides the highest lipophilic bulk in the series, which is essential when designing compounds that must occupy large hydrophobic pockets or cross lipid bilayers efficiently – a property not achievable with the shorter-chain analogs.
- [1] C. Hansch, A. Leo, D. Hoekman. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, ACS, Washington, DC (1995). Fragment hydrophobicity constants: π(t-C5H11) ≈ +2.5, π(i-C3H7) ≈ +1.3, π(CH3) ≈ +0.5, π(H) = 0.0. View Source
